molecular formula C7H3Br2F2IO B13098376 1,5-Dibromo-3-difluoromethoxy-2-iodobenzene

1,5-Dibromo-3-difluoromethoxy-2-iodobenzene

Cat. No.: B13098376
M. Wt: 427.81 g/mol
InChI Key: RRNHTAKNPDMWCE-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-difluoromethoxy-2-iodobenzene is an organohalogen compound with the molecular formula C7H3Br2F2IO. It is characterized by the presence of bromine, fluorine, iodine, and a difluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-3-difluoromethoxy-2-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common route includes:

    Bromination: Introduction of bromine atoms to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Iodination: Introduction of an iodine atom using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or iodic acid (HIO3).

    Difluoromethoxylation: Introduction of the difluoromethoxy group using a difluoromethylating agent such as difluoromethyl ether (CHF2OCH3) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-difluoromethoxy-2-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophiles or electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

    Electrophiles: Alkyl halides, acyl chlorides

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1,5-Dibromo-3-difluoromethoxy-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-difluoromethoxy-2-iodobenzene depends on its specific application and the target molecules it interacts with. In general, the compound can act as an electrophile or nucleophile in chemical reactions, facilitating the formation of new chemical bonds. Its halogen atoms and difluoromethoxy group can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-5-fluoro-2-iodobenzene
  • 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
  • 1,5-Dibromo-2-difluoromethoxy-3-iodobenzene

Uniqueness

1,5-Dibromo-3-difluoromethoxy-2-iodobenzene is unique due to the specific arrangement of its halogen atoms and the presence of the difluoromethoxy group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

1,5-dibromo-3-(difluoromethoxy)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F2IO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNHTAKNPDMWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)I)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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